(S)-3-amino-1-ethylazepan-2-one
Description
Historical Context of Azepane Scaffolds in Drug Discovery and Development
The journey of the azepane scaffold in science is rooted in industrial chemistry, specifically with its lactam form, ε-caprolactam. wikipedia.org This colorless solid is the crucial monomer for the production of Nylon 6, a widely used synthetic polymer. wikipedia.orgchemicalmarketanalytics.com The industrial-scale synthesis of caprolactam, primarily through the Beckmann rearrangement of cyclohexanone (B45756) oxime, was a significant achievement in chemical engineering. researchgate.netresearchgate.net This process involves the acid-induced rearrangement of the oxime to the cyclic amide. chemicalmarketanalytics.com
While initially valued for its role in polymer science, the pharmaceutical potential of the caprolactam structure and its derivatives soon became apparent. Chemists began to explore caprolactam as a precursor for the synthesis of various pharmaceutical drugs. wikipedia.orgsci-hub.se This marked the transition of the azepane core from a purely industrial chemical to a valuable building block in drug discovery, paving the way for the development of a diverse range of bioactive molecules. nih.govresearchgate.net
Prevalence and Diverse Pharmacological Profiles of Azepane-Containing Molecules
Azepane-based compounds exhibit a remarkable diversity of pharmacological properties, leading to their prevalence in numerous approved drugs and clinical candidates. nih.govresearchgate.net The seven-membered ring provides a flexible three-dimensional scaffold that allows for effective interaction with a wide variety of biological targets. lifechemicals.com This conformational flexibility is often a determining factor in their biological activity. lifechemicals.com
The therapeutic applications of azepane derivatives are extensive, with more than 20 FDA-approved drugs incorporating this motif. nih.gov These compounds are used to treat a wide range of diseases, demonstrating activities such as:
Antidiabetic: Tolazamide is an oral blood glucose-lowering drug used in the management of type 2 diabetes. lifechemicals.com
Antihistaminic: Azelastine is a potent, second-generation histamine (B1213489) antagonist used to treat allergic rhinitis. lifechemicals.com
Anticancer: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C and has served as a scaffold for developing potential antitumor agents. lifechemicals.com
Antiviral, Antimicrobial, and Anti-Alzheimer's: Research has highlighted the development of azepane-containing compounds with potential efficacy against various viruses, microbes, and neurodegenerative diseases like Alzheimer's. nih.govmdpi.com
Central Nervous System (CNS) Disorders: The azepane scaffold is found in molecules targeting CNS disorders, including agents with anticonvulsive and analgesic properties. nih.govtandfonline.com
The following table summarizes the pharmacological profiles of selected azepane-containing molecules:
| Molecule | Pharmacological Profile / Therapeutic Area | Reference |
|---|---|---|
| Tolazamide | Antidiabetic | lifechemicals.com |
| Azelastine | Antihistamine / Anti-allergic | lifechemicals.com |
| (-)-Balanol | Protein Kinase C Inhibitor / Antitumor | lifechemicals.com |
| Meptazinol | Analgesic (Opioid) | wikipedia.org |
| Loxapine | Antipsychotic | wikipedia.org |
| Setastine | Antihistamine | wikipedia.org |
Significance of Chiral Azepanes, with Specific Reference to (S)-3-amino-1-ethylazepan-2-one, in Contemporary Medicinal Chemistry Research
Chirality, or the "handedness" of molecules, is a fundamental concept in drug design and development. nih.govlongdom.org The biological systems in the human body, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers (mirror images) of a chiral drug. nih.govresearchgate.net One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish guidelines requiring the characterization of individual stereoisomers in drug development. nih.gov
The synthesis of chiral azepanes is a topic of significant interest and a considerable challenge for synthetic chemists. rsc.orgchemistryviews.org The ability to create enantiomerically pure azepane scaffolds is crucial for developing new, more selective, and effective medicines. chemistryviews.org Recent research has focused on stereoselective synthesis methods to construct these complex seven-membered rings with precise control over their three-dimensional structure. rsc.orgnih.gov
In this context, This compound emerges as a molecule of interest in contemporary medicinal chemistry research. While specific published studies on its biological activity are not extensive, its structure embodies several key features that make it a significant building block for drug discovery. The core of the molecule is a chiral 3-amino-azepan-2-one (a chiral amino lactam). The (S)-configuration at the 3-position is a critical stereochemical feature. The amino group at this position offers a reactive handle for further chemical modification, allowing for the construction of diverse compound libraries for screening. The ethyl group on the ring nitrogen (N-1 position) can influence the molecule's solubility, lipophilicity, and metabolic stability, which are key pharmacokinetic properties.
The exploration of novel, structurally simple yet stereochemically complex scaffolds like chiral azepanes is a promising frontier in the search for new drugs. acs.org A recent study highlighted the discovery of a novel chiral bicyclic azepane with potent activity on monoamine transporters, underscoring the potential of this class of compounds to yield new treatments for neuropsychiatric disorders. acs.org Therefore, a molecule like this compound represents a valuable, and as yet underexplored, scaffold for the synthesis of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-1-ethylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPENFOWBANKE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCCC[C@@H](C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373357 | |
| Record name | (S)-3-amino-1-ethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206434-45-9 | |
| Record name | (S)-3-amino-1-ethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206434-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for S 3 Amino 1 Ethylazepan 2 One and Its Analogs
Stereoselective Synthesis of Azepanone Core Structures
The asymmetric construction of the 3-aminoazepan-2-one core is the foundational challenge in synthesizing the target molecule. Success in this area relies on methods that can precisely control the stereochemistry at the C3 position, leading to the desired (S)-enantiomer. Key strategies include asymmetric catalysis, the use of naturally occurring chiral starting materials, and other enantioselective techniques.
Asymmetric Catalysis in Azepanone Formation
Asymmetric catalysis offers a powerful and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.com For the synthesis of the (S)-3-aminoazepan-2-one scaffold, transition-metal-catalyzed asymmetric hydrogenation is a prominent strategy. wikipedia.orgnih.gov This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydroamino-azepanone or a related cyclic enamine, in the presence of a chiral catalyst.
Catalysts for these transformations are often complexes of metals like rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. While direct examples for the 3-aminoazepan-2-one core are specialized, the asymmetric hydrogenation of analogous substrates like α-amino ketones to produce chiral 1,2-amino alcohols is a well-established principle that underscores this synthetic strategy. nih.gov
Table 1: Representative Asymmetric Catalysis Approaches
| Catalyst Type | Substrate Class | General Product | Key Feature |
|---|---|---|---|
| Chiral Rhodium/Ruthenium-Phosphine Complexes | Prochiral Imines, Enamides, Amino Ketones | Chiral Amines, Amino Alcohols | High enantioselectivity and atom economy. nih.gov |
| Chiral Brønsted Acids / Lewis Acids | Acyclic or Cyclic Precursors | Chiral Heterocycles | Metal-free catalysis, promotes cyclization reactions. mdpi.com |
Chiral Pool Approaches to (S)-3-amino-1-ethylazepan-2-one
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr For the synthesis of (S)-3-aminoazepan-2-one, the naturally occurring amino acid L-lysine is the ideal precursor, as it possesses the required carbon skeleton and the correct stereochemistry at the α-carbon. semanticscholar.orgbaranlab.org The synthesis involves the intramolecular cyclization of L-lysine or its derivatives to form the seven-membered lactam ring, a compound also known as L-lysine lactam. nih.gov
One documented method involves heating a salt of L-lysine, such as L-lysine hydrochloride, in a high-boiling alcohol solvent. google.com The heat promotes the condensation reaction between the ε-amino group and the carboxylic acid group, forming the amide bond of the lactam ring. This process directly converts the open-chain amino acid into the desired chiral cyclic scaffold. The choice of solvent and reaction temperature is critical to achieving high yields. google.com
Table 2: Chiral Pool Synthesis of (S)-3-aminoazepan-2-one from L-Lysine
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| L-lysine hydrochloride | Ethanol | 200 | 8 | ~47 | google.com |
| L-lysine hydrochloride | 1-Pentanol | 137 | 60 | ~93 | google.com |
| L-lysine hydrochloride | 1-Hexanol | 157 | - | - | google.com |
Enantioselective Strategies for 3-amino-azepan-2-one Scaffolds
Biocatalysis provides highly selective and environmentally benign methods for producing chiral compounds. Enzymes, operating under mild conditions, can offer exceptional levels of enantio- and regioselectivity. diva-portal.org For the synthesis of (S)-3-aminoazepan-2-one, several enzymatic strategies are viable.
One approach is the kinetic resolution of a racemic mixture of 3-aminoazepan-2-one. This involves using an enzyme, such as a lipase or a hydrolase, that selectively reacts with one enantiomer, allowing the other to be isolated in enantiomerically pure form. For instance, L-α-amino-ε-caprolactamase can selectively hydrolyze the (S)-enantiomer from a racemic mixture, which can then be separated from the unreacted (R)-enantiomer. nih.gov Coupled with an aminocaprolactam racemase, which converts the remaining (R)-enantiomer back to the racemate, this process can theoretically convert all of the starting material into the desired L-lysine product, which can then be re-cyclized. nih.gov
A more direct biocatalytic approach involves multi-enzyme cascades. A reported strategy for the synthesis of the related L-3-N-Cbz-aminoazepane involves the conversion of N-Cbz-protected L-lysinol using variants of galactose oxidase and an imine reductase in a one-pot reaction. rsc.org The oxidase converts the terminal alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine intermediate. The imine reductase then stereoselectively reduces the imine to the final chiral azepane. rsc.org This method avoids the racemization of labile intermediates and produces products with high enantiopurity. rsc.org Transaminases also represent a powerful class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones, a strategy applicable to ketone precursors of the azepanone ring. mdpi.comuni-greifswald.de
Derivatization and Functionalization Strategies for this compound
Once the chiral (S)-3-aminoazepan-2-one core is obtained, subsequent derivatization is required to produce the target compound and its analogs. This involves the selective modification of the two nitrogen atoms: the lactam nitrogen at position 1 and the primary amino group at position 3.
Introduction of Substituents at the Nitrogen Atom
The introduction of an ethyl group at the lactam nitrogen (N1 position) is a key step to form this compound. This transformation is a type of N-alkylation. A common method for the N-alkylation of lactams involves deprotonation with a strong base to form the corresponding lactamate anion, followed by reaction with an alkyl halide. arkat-usa.orgresearchgate.net For instance, sodium hydride or sodium metal can be used to deprotonate the lactam, which then acts as a nucleophile and reacts with ethyl bromide or ethyl iodide. researchgate.net
A significant challenge in this step is achieving selectivity. Since the starting material contains two nitrogen atoms that can potentially be alkylated (the lactam NH and the primary amino NH2), the more nucleophilic primary amine must first be protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be installed on the 3-amino group. With the amino group protected, the lactam nitrogen can be selectively deprotonated and ethylated. A final deprotection step would then reveal the primary amino group, yielding the desired this compound.
Table 3: General Conditions for N-Alkylation of Lactams
| Lactam Substrate | Base | Alkylating Agent | Solvent | General Outcome |
|---|---|---|---|---|
| ε-Caprolactam | Sodium | Ethyl Bromide | Xylene | N-Ethylcaprolactam researchgate.net |
| Protected (S)-3-aminoazepan-2-one | NaH | Ethyl Iodide | DMF/THF | Selective N1-Ethylation |
Modification of the Amino Group
The primary amino group at the C3 position is a versatile handle for further functionalization, allowing for the synthesis of a wide array of analogs. Standard reactions for primary amines can be employed to modify this group. nih.gov
Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, treatment with acetyl chloride or acetic anhydride would yield (S)-3-(acetylamino)-1-ethylazepan-2-one.
Reductive Amination: Reductive amination allows for the introduction of alkyl substituents onto the amino group. This involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride. nih.gov This method can be used to produce secondary or tertiary amines at the C3 position.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base would furnish the corresponding sulfonamides.
These derivatization strategies rely on the differential reactivity of the amino group compared to the lactam, and protection of the lactam nitrogen is generally not required for these transformations.
Ring Modifications and Annulations
The construction of the seven-membered azepane core, a key structural motif in numerous bioactive compounds, often presents significant synthetic challenges compared to its five- and six-membered counterparts. nih.gov Consequently, methodologies involving ring modification and annulation reactions are critical for accessing these scaffolds.
One prominent strategy is the expansion of smaller, more readily available rings. A stereoselective and regioselective synthesis of azepane derivatives has been achieved through the expansion of a piperidine (B6355638) ring. rsc.org This approach yields diastereomerically pure azepane products in excellent yields, with the structure and stereochemistry confirmed by X-ray crystallographic analysis. rsc.org This ring expansion has also been successfully applied to construct the azepine backbone of potentially biologically active molecules. rsc.org
Intermolecular annulations, particularly cycloaddition reactions, represent another powerful and convergent approach. A significant development in this area is the Lewis acid-catalyzed (4+3) annulation reaction between donor-acceptor cyclopropanes and 2-aza-1,3-dienes (azadienes). nih.gov This method allows for the one-step synthesis of densely substituted azepanones under mild conditions. Using Ytterbium triflate (Yb(OTf)₃) as a catalyst, good to excellent yields and high diastereoselectivity can be achieved. nih.gov Furthermore, the development of an asymmetric variant using Copper triflate (Cu(OTf)₂) in conjunction with a trisoxazoline (Tox) ligand enables an enantioselective transformation. nih.gov This annulation strategy provides a versatile entry point to complex azepane structures that can undergo a series of further modifications. nih.gov
| Method | Reactants | Catalyst/Reagent | Product | Key Features |
| Piperidine Ring Expansion | Piperidine derivatives | Not specified | Diastereomerically pure azepanes | High stereoselectivity and regioselectivity; excellent yield. rsc.org |
| (4+3) Annulation | Donor-Acceptor Cyclopropanes + Azadienes | Yb(OTf)₃ | Densely substituted azepanones | High diastereoselectivity; mild conditions. nih.gov |
| Asymmetric (4+3) Annulation | Donor-Acceptor Cyclopropanes + Azadienes | Cu(OTf)₂ + (S)-CyTox ligand | Enantioenriched azepanones | Asymmetric induction. nih.gov |
Advanced Synthetic Approaches to Related Azepane and Piperidine Derivatives
Modern organic synthesis has seen a shift toward developing more efficient and selective methods, often employing transition metal catalysis, for the construction of heterocyclic systems like azepanes and piperidines. nih.gov These advanced approaches enable the synthesis of complex, highly substituted, and stereochemically defined derivatives.
For azepane synthesis, innovative strategies have been developed to overcome the kinetic challenges of forming seven-membered rings. nih.gov An osmium-catalyzed tethered aminohydroxylation (TA) reaction on sugar-derived aroyloxycarbamates has been demonstrated as a viable methodology for the stereoselective synthesis of heavily hydroxylated azepane derivatives, which are classes of iminosugars. nih.gov This strategy relies on the reaction of allylic alcohols to form a new C–N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to afford the desired azepane. nih.gov Another advanced method involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to efficiently prepare trifluoromethyl-substituted azepine-2-carboxylates and their phosphonous analogues. nih.gov
The synthesis of piperidines, a ubiquitous scaffold in pharmaceuticals, has also benefited significantly from advanced catalytic methods. researchgate.netnih.gov There is a clear trend towards shortening the number of synthetic steps by utilizing cascade reactions that form multiple C-N and C-C bonds in a single operation. nih.gov Key strategies include:
Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of pyridine moieties offers a robust method for accessing highly valuable fluorinated piperidines, complementing rhodium-based catalysis. nih.gov
Metal-Catalyzed Cyclization : Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, a gold-catalyzed annulation procedure allows the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Intramolecular Reactions : A variety of intramolecular cyclization methods have been refined, including asymmetric synthesis, electrophilic cyclization, and the aza-Michael reaction, to produce piperidine rings. nih.gov A notable example is the double aza-Michael reaction, which provides an atom-efficient route to chiral 2-substituted 4-piperidones from divinyl ketones. acs.org
These advanced approaches, summarized in the table below, highlight the progress in creating complex heterocyclic structures with high levels of control and efficiency.
| Derivative Class | Methodology | Catalyst/System | Substrates | Key Outcome |
| Azepane | Osmium-Catalyzed Tethered Aminohydroxylation (TA) | Osmium catalyst | Sugar-derived aroyloxycarbamates | Stereoselective synthesis of polyhydroxylated azepanes. nih.gov |
| Azepine | Tandem Amination/Cyclization | Cu(I) | Functionalized allenynes and amines | Selective preparation of trifluoromethyl-substituted azepines. nih.gov |
| Piperidine | Catalytic Hydrogenation | Palladium | Pyridine moieties | Access to fluorinated piperidines. nih.gov |
| Piperidine | Gold-Catalyzed Annulation | Gold(I) | N-allenamides and oxime ethers | Direct assembly of highly substituted piperidines. ajchem-a.com |
| Piperidone | Double Aza-Michael Reaction | Not specified | Divinyl ketones | Atom-efficient access to chiral 2-substituted 4-piperidones. acs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets for a compound and understanding its binding mechanism at an atomic level.
While no specific docking studies have been published for (S)-3-amino-1-ethylazepan-2-one, research on analogous azepan-2-one (B1668282) derivatives highlights the utility of this approach. For instance, various derivatives of the azepan-2-one scaffold have been identified as agonists for the Cannabinoid Receptor 2 (CB2), a target for treating inflammatory pain. researchgate.netuni.lu In these studies, molecular docking was used to simulate how the ligands fit into the CB2 binding pocket, revealing key interactions with amino acid residues. researchgate.netmdpi.comresearchgate.net Docking studies on 1,8-naphthyridin-2(1H)-one-3-carboxamides, another class of CB2 ligands, showed that subtle changes in ligand structure could switch their function from agonist to antagonist, a difference rationalized by their docked poses. nih.gov
A hypothetical docking study of this compound would involve:
Target Selection: Identifying potential protein targets, possibly from the G protein-coupled receptor (GPCR) family, given the structural similarities to other known receptor ligands. nih.gov
Model Preparation: Generating a 3D model of the compound and preparing the protein receptor structure.
Simulation: Using software to predict the most stable binding poses and calculating a docking score, which estimates binding affinity.
Analysis: Examining the predicted interactions, such as hydrogen bonds and hydrophobic contacts, to understand the basis of binding and guide further chemical modifications.
Such simulations could efficiently screen a library of potential targets, prioritizing those with the highest predicted affinity for subsequent experimental validation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand and the dynamics of its interaction with a biological target.
For this compound, MD simulations could explore:
Conformational Flexibility: The seven-membered azepane ring is not planar and can adopt several low-energy conformations, such as chair and boat forms. researchgate.netacs.org MD simulations can reveal the energetic landscape of these conformations and the barriers to interconversion, which is critical for understanding how the molecule presents itself to a receptor.
Binding Stability: Following a molecular docking study, MD simulations can be run on the predicted ligand-protein complex. These simulations test the stability of the binding pose over time in a simulated physiological environment. If the ligand remains stably bound and maintains key interactions, it increases confidence in the docking prediction. nih.gov
Solvent Effects: MD explicitly models the effects of water, providing a more realistic representation of the biological environment and its influence on ligand binding and conformation.
By observing these dynamics, researchers can gain a deeper understanding of the binding mechanism, which is not achievable with static docking models alone.
Pharmacokinetic Properties Prediction in Drug Discovery Contexts
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a fundamental step in evaluating a compound's potential as a drug. nih.govfrontiersin.org These predictions are often based on a molecule's physicochemical properties and comparison to databases of known drugs.
The properties of this compound can be compared with its parent compound, (S)-3-aminoazepan-2-one, to infer the effect of the N-ethyl group. Publicly available computed data provides a basis for this analysis. nih.gov
| Property | This compound | (S)-3-aminoazepan-2-one nih.gov | Significance for Drug-Likeness |
|---|---|---|---|
| Molecular Formula | C8H16N2O | C6H12N2O | Defines the elemental composition. |
| Molecular Weight | 156.23 g/mol | 128.17 g/mol | Influences absorption and distribution. Values < 500 Da are generally preferred (Lipinski's Rule). |
| XLogP3 (Lipophilicity) | -0.1 | -0.5 | Measures water/oil solubility. Values < 5 are preferred for oral absorption (Lipinski's Rule). |
| Hydrogen Bond Donors | 1 | 2 | Number of N-H or O-H bonds. Values ≤ 5 are preferred (Lipinski's Rule). |
| Hydrogen Bond Acceptors | 2 | 2 | Number of N or O atoms. Values ≤ 10 are preferred (Lipinski's Rule). |
Analysis: Both compounds generally adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The addition of the ethyl group in this compound slightly increases its molecular weight and lipophilicity (XLogP3) while reducing the hydrogen bond donor count from two (primary and secondary amine) to one (primary amine), as the lactam nitrogen is now tertiary. These modifications can subtly alter properties like solubility, permeability, and metabolism, all of which can be further investigated using more advanced predictive models. mdpi.comresearchgate.net
Conformational Analysis and Chirality Assessment of this compound
The three-dimensional structure of a molecule is intrinsically linked to its function. For this compound, two structural features are of paramount importance: the conformation of the seven-membered ring and the stereochemistry at the C3 carbon.
The parent ε-caprolactam ring is known to exist predominantly in a chair conformation. researchgate.netmdpi.com Computational studies on related cycloheptane (B1346806) systems confirm that chair and twist-chair conformations are common stable forms. acs.org A thorough conformational analysis of this compound using quantum mechanics or molecular mechanics would calculate the relative energies of its possible conformers to identify the most stable structures in the gas phase or in solution.
Furthermore, the compound possesses a chiral center at the C3 position, bearing the amino group. The "(S)" designation specifies a particular spatial arrangement of the atoms. Since biological receptors are themselves chiral, they often exhibit stereospecificity, meaning they will interact differently with the (S) and (R) enantiomers of a molecule. Computational methods are essential to:
Confirm the lowest energy conformation of the (S)-enantiomer.
Model its interaction with a chiral receptor environment to rationalize why one enantiomer might be more active than the other.
Provide theoretical data, such as simulated vibrational circular dichroism (VCD) spectra, which can be compared with experimental results to confirm the absolute configuration.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. acs.orgnih.govnih.gov
For this compound, DFT calculations could determine:
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen would be an area of negative potential, attractive to hydrogen bond donors, while the amino group's hydrogens would be regions of positive potential.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.
These calculations provide a fundamental, physics-based understanding of the molecule's properties, complementing the more classical force-field-based methods of docking and molecular dynamics. mdpi.com
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Techniques (e.g., HPLC, LC-MS/MS, LC-HRMS)
Chromatographic methods are central to the separation, identification, and quantification of (S)-3-amino-1-ethylazepan-2-one and its related impurities. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) provide the high resolution and sensitivity required for complex sample analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For a polar compound like this compound, which contains both a secondary amine and an amide, reversed-phase (RP) HPLC is a common approach. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
Due to the basic nature of the amino group, peak tailing can be an issue. This is often mitigated by using a mobile phase with a low concentration of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in its protonated form, leading to better peak shape and reproducibility. Analysis of similar underivatized amino compounds has been successfully performed using such methods. sielc.comsigmaaldrich.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, HPLC is frequently coupled with a tandem mass spectrometer (MS/MS). This technique is invaluable for quantifying low-level impurities and for analyzing the compound in complex biological matrices. In LC-MS/MS, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. sciex.comthermofisher.com In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected, fragmented, and one or more specific product ions are monitored. This highly selective detection method allows for accurate quantification even in the presence of co-eluting substances. sciex.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This capability is crucial for identifying unknown impurities by determining their elemental composition. It also aids in the structural confirmation of the main compound by providing a measured mass that is very close to the theoretical calculated mass.
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detector | Application for this compound |
| HPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV, ELSD | Purity assessment, quantification of major components. |
| LC-MS/MS | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | Triple Quadrupole (QqQ) | Trace-level impurity quantification, analysis in biological fluids. sciex.comthermofisher.com |
| LC-HRMS | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | TOF, Orbitrap | Structure confirmation, identification of unknown impurities. nih.gov |
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
| Structural Unit | Expected ¹H NMR Chemical Shift (ppm, illustrative) | Expected ¹³C NMR Chemical Shift (ppm, illustrative) |
| CH₃ (ethyl group) | 1.0 - 1.3 (triplet) | 12 - 18 |
| CH₂ (ethyl group) | 3.2 - 3.6 (quartet) | 40 - 45 |
| CH-NH₂ (C3) | 3.5 - 4.0 (multiplet) | 50 - 60 |
| C=O (C2) | - | 170 - 180 |
| Ring CH₂ | 1.5 - 3.8 (multiple multiplets) | 25 - 55 |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the lactam (amide), and C-H bonds of the alkyl portions.
N-H stretch (amine): ~3300-3500 cm⁻¹ (typically two bands for a primary amine)
C=O stretch (lactam/amide): ~1650-1680 cm⁻¹
C-H stretch (alkyl): ~2850-2960 cm⁻¹
These characteristic frequencies, when observed, provide strong evidence for the presence of the key functional groups within the molecule. nist.govnist.govnist.gov
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. For this compound (Molecular Formula: C₈H₁₆N₂O, Molecular Weight: 156.23 g/mol ), the primary ion observed in the mass spectrum under positive ionization conditions would be at a mass-to-charge ratio (m/z) of approximately 157.2. chemicalbook.com High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
Chiral Analysis Methods for Enantiomeric Purity Determination
Since the target compound is a specific enantiomer, this compound, it is crucial to determine its enantiomeric purity and quantify the amount of the unwanted (R)-enantiomer.
Chiral HPLC: The most common method for determining enantiomeric purity is chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to a separation in retention time, allowing for the quantification of each enantiomer. For amino compounds, CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or polysaccharide derivatives are often effective. sigmaaldrich.com The goal is to develop a method that provides baseline resolution between the (S) and (R) enantiomers, enabling accurate calculation of the enantiomeric excess (ee). nih.govcat-online.com
Indirect Chiral Analysis: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC. sigmaaldrich.com However, this method is more complex as it requires an additional reaction step and the chiral derivatizing agent must be of very high enantiomeric purity itself to avoid analytical errors. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a characteristic CD spectrum that is a mirror image of the other. While not typically used for precise quantification in the same way as HPLC, CD spectroscopy is a powerful tool for confirming the absolute configuration of the predominant enantiomer and can be used to assess enantiomeric purity. nih.gov
Method Validation in Pharmaceutical Research Contexts
Before an analytical method can be used for quality control or in regulatory submissions, it must be validated to ensure it is fit for its intended purpose. nih.govresearchgate.net Method validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The validation process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eueuropa.eu
Key validation parameters, as defined by ICH guideline Q2(R2), include: slideshare.netgmp-compliance.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral HPLC, this includes demonstrating separation from the opposite enantiomer. slideshare.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. cuni.czpharmaguideline.com
All these parameters must be investigated and meet predefined acceptance criteria to declare an analytical method as validated. nih.gov
Future Perspectives and Emerging Research Avenues for S 3 Amino 1 Ethylazepan 2 One
Novel Synthetic Methodologies Development for Complex Azepane Scaffolds
The synthesis of azepanes, seven-membered nitrogen-containing rings, presents challenges due to entropic and enthalpic barriers. rsc.org However, recent innovations are providing more efficient and stereoselective access to these complex scaffolds. These advanced methods are crucial for creating diverse libraries of azepane derivatives for biological screening.
Key emerging strategies include:
Ring Expansion Strategies : A highly effective method involves the expansion of more readily available smaller rings, such as piperidines. Research has demonstrated that diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through piperidine (B6355638) ring expansion, a strategy that has been successfully applied to the construction of azepine backbones in potential bioactive compounds. rsc.org
Metathesis Reactions : Olefin cross-metathesis has emerged as a powerful tool. A straightforward synthesis for optically active, annulated azepane scaffolds utilizes a ruthenium-catalyzed cross-metathesis of cyclic α-allyl-β-oxoesters with acrylonitrile. chemistryviews.org This is followed by a hydrogenation step that leads to the desired azepane ring system in a stereoselective manner. chemistryviews.org
Prins-type Cyclizations : The silyl-aza-Prins cyclization of allylsilyl amines offers another route. This process can yield trans-azepanes with high diastereoselectivity. nih.gov Interestingly, the choice of Lewis acid catalyst is critical; for instance, indium(III) chloride selectively produces azepanes, whereas other catalysts may lead to different heterocyclic products. nih.gov
These novel methodologies enable the creation of structurally complex and stereochemically defined azepane scaffolds, which are essential for exploring the full potential of this compound class in drug discovery.
| Methodology | Key Reaction Type | Starting Materials (Example) | Resulting Scaffold | Key Advantages |
| Piperidine Ring Expansion | Ring Expansion | Diastereomerically pure piperidines | Azepane and Azepine derivatives | High stereoselectivity and regioselectivity. rsc.org |
| Olefin Cross-Metathesis | Cross-Metathesis / Hydrogenation | Optically active cyclic α-allyl-β-oxoesters and acrylonitrile | [b]-Annulated azepanes | Enantioselective access to complex fused scaffolds. chemistryviews.org |
| Silyl-aza-Prins Cyclization | Cyclization | Allylsilyl amines and aldehydes | trans-4-substituted azepanes | High yields and good to excellent diastereoselectivity. nih.gov |
Expansion of Therapeutic Targets and Indications for Azepane Derivatives
Azepane-based compounds have already demonstrated a wide range of biological activities, and ongoing research continues to expand their potential therapeutic applications. nih.gov Initially recognized in central nervous system disorders with drugs like imipramine, a dibenzo[b,f]azepine derivative for treating depression, the scaffold is now being investigated for a much broader array of diseases. wikipedia.org
Emerging therapeutic areas and molecular targets include:
Oncology : Novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a crucial node in cell survival signaling pathways often dysregulated in cancer. acs.org Other research has focused on designing rigid dibenzo[b,f]azepines that act as selective topoisomerase II inhibitors and DNA intercalators, showing promise against leukemia. nih.gov
Infectious Diseases : The structural diversity of azepanes makes them attractive candidates for developing new anti-tubercular and antimicrobial agents. nih.gov
Metabolic and Neurodegenerative Diseases : Azepane derivatives are being explored as α-glucosidase inhibitors for diabetes and as potential treatments for Alzheimer's disease. nih.gov
This expansion beyond traditional CNS applications highlights the versatility of the azepane scaffold in addressing a wide range of unmet medical needs.
| Azepane Derivative Class | Molecular Target | Potential Therapeutic Indication | Reference |
| Substituted Azepan-4-yl esters | Protein Kinase B (PKB/Akt) | Cancer | acs.org |
| Dibenzo[b,f]azepines | Topoisomerase II | Cancer (Leukemia) | nih.gov |
| Various Azepanes | α-Glucosidase | Diabetes | nih.gov |
| Various Azepanes | Not specified | Alzheimer's Disease, Tuberculosis | nih.gov |
| Dibenzo[b,f]azepines | Serotonin & Norepinephrine Transporters | Depression, Anxiety Disorders | wikipedia.org |
Development of Prodrugs and Targeted Delivery Systems for Azepane-Based Compounds
To enhance the therapeutic efficacy and overcome limitations such as poor solubility or off-target effects, researchers are increasingly employing prodrug strategies and targeted delivery systems. nih.gov A prodrug is an inactive compound that is converted into a pharmacologically active drug in the body. nih.gov This approach can significantly improve a drug's pharmacokinetic profile.
Prodrug Design : A well-known example from a related class is oxcarbazepine, a prodrug that is metabolized into its active 10-monohydroxy derivative, licarbazepine. wikipedia.org This strategy reduces the metabolic load on the liver compared to its predecessor, carbamazepine. wikipedia.org Similar principles can be applied to novel azepane derivatives, masking polar functional groups like the amino group in (S)-3-amino-1-ethylazepan-2-one to improve membrane permeability and then relying on enzymatic cleavage to release the active agent at the target site. nih.gov
Targeted Delivery Systems : For potent compounds like those intended for cancer therapy, targeted delivery is crucial. Self-assembled prodrugs can form nanoparticles that improve drug loading and reduce premature leakage. nih.gov Furthermore, encapsulating azepane-based drugs within systems like liposomes or polymeric nanoparticles can facilitate targeted delivery. nih.govyoutube.com These nanoparticles can be engineered to specifically accumulate in tumor tissues, thereby increasing efficacy while minimizing systemic toxicity. youtube.comrsc.org
| Strategy | Description | Potential Advantage for Azepane Derivatives |
| Chemical Prodrugs | Covalent modification of the parent drug to an inactive form (e.g., ester, carbamate), which is cleaved in vivo. nih.gov | Improved bioavailability, increased stability, reduced side effects (e.g., Oxcarbazepine). wikipedia.org |
| Self-Assembled Nano-prodrugs | Prodrugs designed to spontaneously assemble into nanoparticles, maximizing drug loading. nih.gov | High drug-loading capacity, enhanced stability, potential for targeted release. nih.gov |
| Nanoparticle Encapsulation | Entrapping the active azepane compound within a carrier like a liposome (B1194612) or polymer nanoparticle. nih.govyoutube.com | Targeted delivery to specific sites (e.g., tumors), controlled drug release, protection from degradation. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Azepane Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more efficient. youtube.comnih.gov For complex scaffolds like azepanes, these computational tools offer powerful capabilities across the entire discovery pipeline.
Accelerating Design and Screening : The number of possible drug-like molecules is astronomically large. astrazeneca.com AI models, such as graph neural networks, can be trained on existing chemical data to predict the properties of virtual azepane derivatives, including their efficacy and potential for off-target effects. astrazeneca.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. youtube.com
Generative Chemistry : Advanced ML models can learn the underlying "grammar of chemistry." youtube.com This allows them to design entirely new azepane molecules with desired characteristics, moving beyond simple screening to de novo design. This approach can uncover novel chemical structures that a human chemist might not have conceived. youtube.com
Optimizing Synthesis : AI can also be applied to retrosynthesis, predicting the most efficient chemical pathways to create a target azepane molecule. This helps to overcome the synthetic challenges often associated with complex seven-membered rings.
By combining traditional chemistry with AI and machine learning, the discovery and development of the next generation of azepane-based therapeutics can be significantly accelerated. astrazeneca.com
| AI/ML Application | Purpose in the Drug Discovery Pipeline | Relevance to Azepane Scaffolds |
| Predictive Modeling | Predict properties (absorption, metabolism, efficacy, etc.) of virtual compounds. astrazeneca.com | Rapidly screen vast virtual libraries of azepane derivatives to identify high-potential candidates for synthesis. |
| Generative Models | Design novel molecules with optimized properties from scratch. youtube.com | Create new, patentable azepane structures tailored for specific therapeutic targets. |
| Retrosynthesis Prediction | Identify and suggest optimal synthetic routes for a target molecule. | Overcome synthetic challenges and improve the efficiency of producing complex azepane derivatives. |
| Data Analysis | Analyze large datasets from high-throughput screening and clinical trials. nih.gov | Identify structure-activity relationships (SAR) and biomarkers for patient stratification. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing (S)-3-amino-1-ethylazepan-2-one in laboratory settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azepan-2-one ring structure, ethyl substituent, and stereochemistry. For enantiomeric purity, chiral derivatizing agents (e.g., Mosher’s acid) can enhance resolution .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to determine enantiomeric excess. Gradient elution with UV detection (210–230 nm) is typical for amines and lactams .
- Mass Spectrometry (MS) : Confirm molecular weight (FW 156.23, CHNO) via ESI-MS or GC-MS. Fragmentation patterns can validate the lactam ring and amino-ethyl substituents .
Q. How can researchers synthesize this compound with high enantiopurity?
- Methodological Answer :
- Asymmetric Synthesis : Utilize enantioselective catalytic methods, such as organocatalytic ring-opening of ε-lactams or reductive amination with chiral catalysts (e.g., BINAP-Ru complexes).
- Resolution Techniques : If racemic mixtures form, employ kinetic resolution via enzymatic hydrolysis (e.g., lipases) or diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .
- Purification : Final products should undergo recrystallization or flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to achieve ≥97% purity, as verified by HPLC .
Advanced Research Questions
Q. How should researchers address contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Design experiments to test degradation kinetics at pH 1–14 (simulating gastric to physiological conditions). Monitor lactam ring integrity via NMR and quantify degradation products (e.g., hydrolyzed amino acids) using LC-MS .
- Statistical Analysis : Apply time-series ANOVA or mixed-effects models to identify pH-dependent degradation trends. Use Akaike Information Criterion (AIC) to compare degradation pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .
- Resource : For longitudinal data interpretation, refer to panel studies like those in –12, which analyze time-dependent effects in complex systems.
Q. What strategies are effective in elucidating the role of this compound as a chiral building block in multicomponent reactions?
- Methodological Answer :
- Mechanistic Probes :
- Isotopic Labeling : Introduce - or -labels at the amino group or lactam carbonyl to track reaction pathways via NMR or IR spectroscopy.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and enantioselectivity in reactions like Ugi or Passerini multicomponent syntheses.
- Cross-Validation : Compare experimental results with literature data on analogous azepanone derivatives. For conflicting reports, replicate studies under identical conditions (solvent, temperature, catalysts) to isolate variables .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review studies to identify confounding factors (e.g., impurity profiles, enantiomeric contamination). Use tools like PRISMA guidelines to assess data quality .
- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) with standardized protocols. For cytotoxicity, compare IC values across multiple cell lines to rule out cell-type-specific effects .
- Data Transparency : Adhere to open-data practices (e.g., FAIR principles) to enable reproducibility. Share raw spectral data and crystallographic files via repositories like Zenodo or ChemRxiv .
Data Contradiction & Validation
Q. What frameworks are recommended for reconciling conflicting results in the catalytic efficiency of this compound-derived catalysts?
- Methodological Answer :
- Controlled Replication : Reproduce catalytic cycles (e.g., enantioselective hydrogenation) using identical substrate ratios, solvent systems, and catalyst loadings.
- Error Analysis : Calculate confidence intervals for turnover numbers (TON) and enantiomeric excess (ee). Use bootstrap resampling to assess variability in kinetic data .
- Cross-Disciplinary Insights : Apply concepts from –12’s longitudinal studies, such as time-lagged mediation effects, to analyze catalyst deactivation pathways over reaction cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
